

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde structure

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Compound of Interest

Compound Name: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

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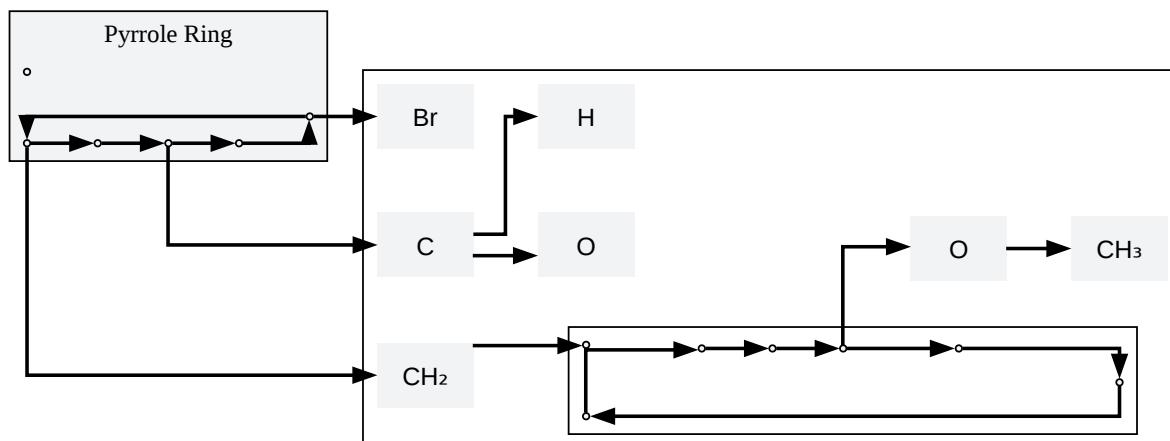
An In-depth Technical Guide to **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative that has emerged as a valuable intermediate in synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a key building block for the construction of more complex molecular architectures. Pyrrole rings are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds, prized for their diverse biological activities. [1][2][3] This specific molecule, identified by its CAS Number 1133116-27-4, combines several key chemical features: an electron-rich pyrrole core, a protecting group on the nitrogen (the 4-methoxybenzyl, or PMB, group), a reactive aldehyde at the 2-position, and a bromine atom at the 5-position. This strategic arrangement of functional groups makes it an ideal precursor for targeted modifications, particularly in the field of medicinal chemistry where it is recognized as a "Protein Degrader Building Block".[4]

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered pyrrole ring. The nitrogen atom (position 1) is substituted with a 4-methoxybenzyl group, which not only protects the reactive N-H bond but also enhances solubility in organic solvents. An aldehyde (carbaldehyde) group is located at the C2 position, adjacent to the nitrogen. A bromine atom is situated at the C5 position, the other position alpha to the nitrogen.



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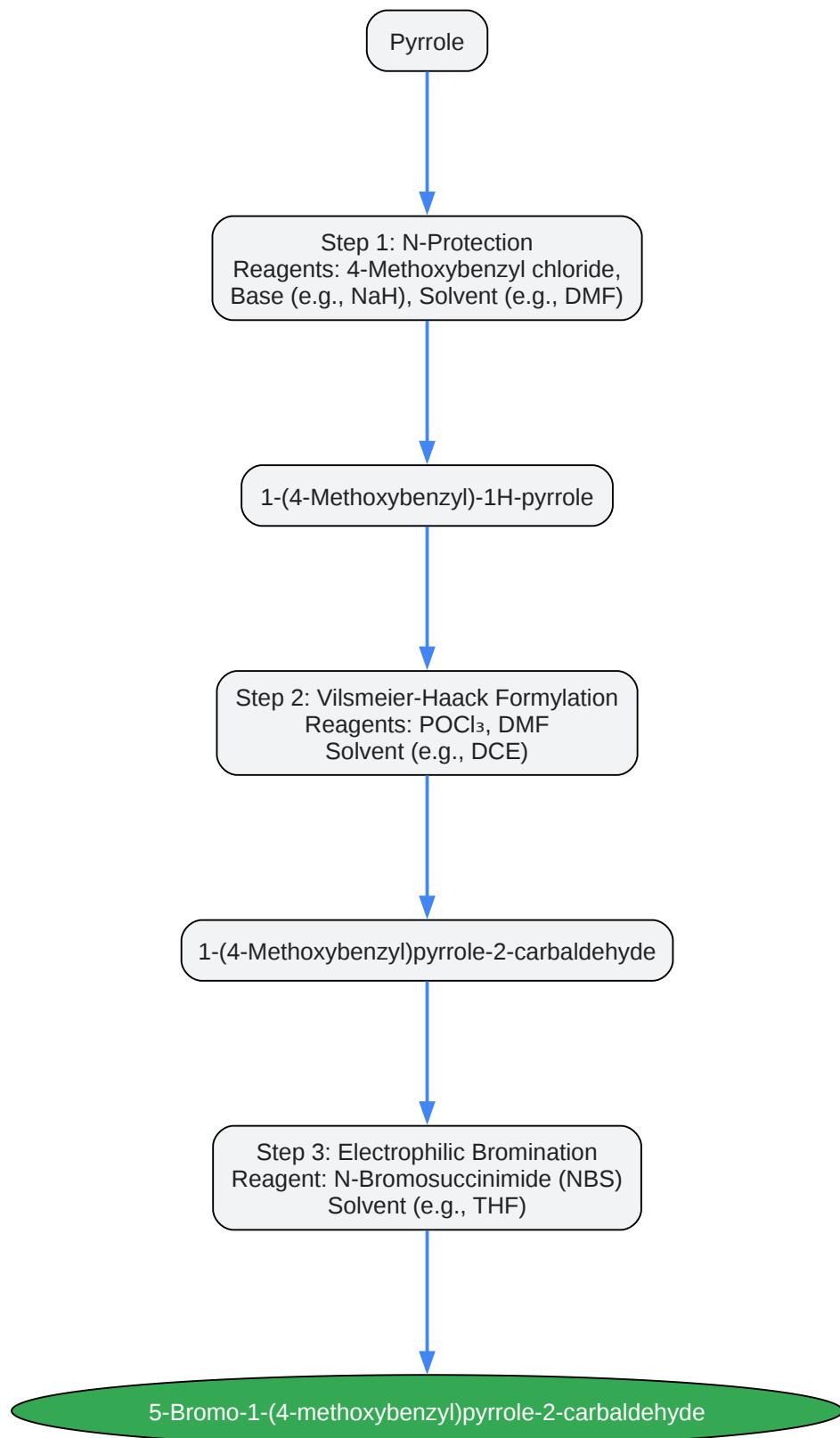
Caption: Chemical structure of **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**.

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
CAS Number	1133116-27-4	[4] [5]
Molecular Formula	C ₁₃ H ₁₂ BrNO ₂	[4] [6]
Molecular Weight	294.14 g/mol	[4]
Appearance	Typically a solid (e.g., white to tan powder)	[7]
Purity	Commonly available at ≥95%	[4]
IUPAC Name	5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde	[8]

Rational Synthesis and Mechanistic Insights

The synthesis of this molecule is a logical, multi-step process that leverages well-established reactions in heterocyclic chemistry. The general strategy involves first protecting the pyrrole nitrogen, followed by formylation and then selective bromination.

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Caption: Synthetic workflow for **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**.

Step 1: N-Protection with 4-Methoxybenzyl (PMB) Group

The pyrrolic N-H proton is acidic and can interfere with subsequent electrophilic substitution reactions. Protection is therefore the crucial first step. The 4-methoxybenzyl (PMB) group is an excellent choice as it is robust under various conditions but can be readily cleaved later via oxidation if the free N-H is required. The reaction proceeds via an $S_{n}2$ mechanism where a strong base, such as sodium hydride (NaH), deprotonates the pyrrole to form the nucleophilic pyrrolide anion, which then displaces the chloride from 4-methoxybenzyl chloride.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group is most efficiently achieved via the Vilsmeier-Haack reaction.^[9] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from phosphorus oxychloride ($POCl_3$) and a formamide, typically N,N-dimethylformamide (DMF).^[10]

- **Mechanism Rationale:** Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, ideal for formylating such activated rings.^[10] Due to the powerful electron-donating effect of the nitrogen atom, electrophilic attack is strongly favored at the α -positions (C2 and C5) over the β -positions.^{[11][12]} With the C1 position blocked by the PMB group, the reaction proceeds with high regioselectivity to yield the 2-formylated product.

Step 3: Regioselective Bromination

The final step is the introduction of the bromine atom. The existing substituents—the N-PMB group and the C2-aldehyde—dictate the position of the next electrophilic attack. The nitrogen atom is a strong activating group, directing substitution to the remaining α -position (C5). The C2-aldehyde is a deactivating group, which further disfavors substitution at the adjacent C3 position. Therefore, electrophilic bromination using a mild source of electrophilic bromine, such as N-Bromosuccinimide (NBS), occurs with high selectivity at the C5 position.^[13] Using NBS is preferable to elemental bromine as it generates a low concentration of Br_2 in situ, minimizing side reactions.

Structural Characterization and Data

Confirmation of the final structure relies on a combination of spectroscopic methods.

Table 2: Representative Spectroscopic Data (Hypothetical)

Technique	Data Interpretation
¹ H NMR	$\delta \sim 9.5$ ppm (s, 1H, -CHO): Aldehyde proton, deshielded. $\delta \sim 7.2$ ppm (d, 2H, Ar-H): Protons on the PMB phenyl ring ortho to the CH_2 group. $\delta \sim 6.9$ ppm (d, 1H, Pyrrole-H): Pyrrole proton at C3. $\delta \sim 6.8$ ppm (d, 2H, Ar-H): Protons on the PMB phenyl ring ortho to the methoxy group. $\delta \sim 6.2$ ppm (d, 1H, Pyrrole-H): Pyrrole proton at C4. $\delta \sim 5.5$ ppm (s, 2H, - CH_2 -): Methylene protons of the benzyl group. $\delta \sim 3.8$ ppm (s, 3H, - OCH_3): Methoxy protons.
¹³ C NMR	$\delta \sim 180$ ppm (-CHO): Aldehyde carbonyl carbon. $\delta \sim 160$ ppm (Ar-C-O): Aromatic carbon attached to the methoxy group. $\delta \sim 132-110$ ppm: Aromatic carbons of the pyrrole and phenyl rings. $\delta \sim 55$ ppm (- OCH_3): Methoxy carbon. $\delta \sim 52$ ppm (- CH_2 -): Methylene carbon.
Mass Spec (ESI+)	$m/z \sim 294.0, 296.0$: Molecular ion peaks $[\text{M}+\text{H}]^+$ showing the characteristic $\sim 1:1$ isotopic pattern for a single bromine atom.

Note: The chemical shifts (δ) are predicted values based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[14][15][16]

Applications in Drug Discovery and Organic Synthesis

The true value of **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde** lies in the orthogonal reactivity of its functional groups, making it a versatile synthetic intermediate.

- Aldehyde Group Chemistry: The aldehyde at C2 is a gateway for numerous transformations. It can undergo Wittig reactions to form alkenes, reductive amination to introduce amine side

chains, oxidation to a carboxylic acid, or serve as an anchor point for building complex heterocyclic systems through condensation reactions.

- **Bromo Group Chemistry:** The bromine atom at C5 is perfectly positioned for modern cross-coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents, rapidly increasing molecular complexity.

Caption: Use in a Suzuki cross-coupling reaction to introduce an aryl group.

- **Protein Degraders:** The designation of this molecule as a "Protein Degrader Building Block" is significant.^[4] Protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. This building block provides a rigid, functionalizable core scaffold that can be elaborated to connect the target-binding and ligase-binding moieties.

Detailed Experimental Protocol (Representative)

The following is a representative protocol synthesized from standard procedures for the reactions involved. Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-dimethylformamide (DMF).
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise over 20 minutes.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

- Re-cool the mixture to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq.) in anhydrous DMF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by slowly adding ice-cold water.
- Extract the aqueous mixture with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as an oil or low-melting solid.

Part B: Synthesis of 1-(4-Methoxybenzyl)pyrrole-2-carbaldehyde[17]

- In a separate flame-dried flask under an inert atmosphere, cool anhydrous 1,2-dichloroethane (DCE) to 0 °C.
- Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous DMF (1.5 eq.) in the cooled DCE. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
- Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (from Part A, 1.0 eq.) in DCE to the Vilsmeier reagent dropwise at 0 °C.
- After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80 °C) for 1-2 hours.
- Cool the reaction to room temperature and then place in an ice bath.
- Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, followed by 1M NaOH solution until the pH is ~8-9.
- Stir vigorously for 30 minutes, then separate the organic layer.
- Extract the aqueous layer with dichloromethane (3x).

- Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify by flash chromatography to yield the product.

Part C: Synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

- Dissolve the aldehyde from Part B (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask protected from light.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF dropwise over 30 minutes.
- Maintain the reaction at -78 °C and stir for 2-3 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude solid by recrystallization or flash chromatography to afford the final title compound.

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